

Application Note: Comprehensive Analytical Characterization of 5-Bromo-2-iodopyridin-3-ol Derivatives

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Compound of Interest

Compound Name: 5-Bromo-2-iodopyridin-3-ol

Cat. No.: B063393

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Introduction

5-Bromo-2-iodopyridin-3-ol and its derivatives are a class of halogenated pyridines that serve as crucial building blocks in the synthesis of pharmaceuticals and other specialty chemicals.[1][2] The precise substitution pattern of bromine, iodine, and a hydroxyl group on the pyridine ring imparts unique chemical properties that are leveraged in the development of novel molecular entities. Given their role as key pharmaceutical intermediates, the rigorous and unambiguous characterization of these compounds is of paramount importance to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredients (APIs).[3][4] This application note provides a comprehensive guide to the analytical methodologies for the structural elucidation and purity assessment of **5-Bromo-2-iodopyridin-3-ol** derivatives, intended for researchers, scientists, and drug development professionals.

This document outlines detailed protocols for the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and X-ray Crystallography. The causality behind experimental choices is explained to provide a deeper understanding of the analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of **5-Bromo-2-iodopyridin-3-ol** derivatives in solution. Both ^1H and ^{13}C NMR provide critical information about the chemical environment of each atom, allowing for the confirmation of the substitution pattern on the pyridine ring.

Rationale for NMR Analysis

The substituted pyridine ring of the target molecules will exhibit characteristic chemical shifts and coupling patterns in the ^1H NMR spectrum. Due to the electronegativity of the halogen and oxygen atoms, the aromatic protons are expected to be deshielded and resonate in the downfield region (typically 7.0-9.0 ppm).[5] The number of signals, their splitting patterns (e.g., doublets, singlets), and their integration values will confirm the positions of the substituents. ^{13}C NMR, including DEPT (Distortionless Enhancement by Polarization Transfer) experiments, will identify the chemical shifts of all carbon atoms, including the quaternary carbons bearing the substituents. For complex spectra with overlapping signals, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for assigning proton and carbon signals, respectively.[5]

Protocol for NMR Analysis

1.2.1. Sample Preparation

- Accurately weigh 5-10 mg of the **5-Bromo-2-iodopyridin-3-ol** derivative.
- Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d_6 , CDCl_3) in a clean, dry NMR tube.[5] The choice of solvent is critical; DMSO-d_6 is often suitable for polar compounds containing hydroxyl groups, as it can solubilize the sample and the hydroxyl proton is often observable.
- Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

1.2.2. Data Acquisition

A standard set of experiments should be performed on a spectrometer (e.g., 400 MHz or higher for better resolution)[5]:

- ^1H NMR: Acquire a standard one-dimensional proton spectrum.
- ^{13}C NMR: Acquire a proton-decoupled carbon spectrum.
- DEPT-135: Differentiates between CH , CH_2 , and CH_3 signals.
- COSY: To establish proton-proton couplings.[\[5\]](#)
- HSQC: To correlate directly bonded proton and carbon atoms.

1.2.3. Data Interpretation

- ^1H NMR:
 - Identify the aromatic proton signals and their coupling constants (J-values) to determine their relative positions.
 - The hydroxyl proton may appear as a broad singlet and its chemical shift can be concentration and temperature-dependent.
- ^{13}C NMR:
 - Assign the carbon signals based on their chemical shifts and the information from the DEPT-135 spectrum.
 - Quaternary carbons, including those bonded to the halogens and the hydroxyl group, will be evident.

Typical NMR Data

Nucleus	Typical Chemical Shift Range (ppm)	Expected Multiplicity
Aromatic CH	7.0 - 8.5	Doublet or Singlet
Hydroxyl OH	Variable (often broad)	Singlet
C-Br	~110 - 125	Singlet
C-I	~90 - 105	Singlet
C-OH	~150 - 165	Singlet
Aromatic CH	~120 - 145	Singlet

Note: These are estimated ranges and can vary depending on the specific derivative and solvent used. For 5-bromo-3-iodopyridin-2-ol, ^1H NMR (600MHz, DMSO- d_6) has shown peaks at δ 12.2 (brs, 1H), 8.20 (d, $J=2.4\text{Hz}$, 1H), and 7.73 (d, $J=2.4\text{Hz}$, 1H).^[2]

Mass Spectrometry (MS): Unveiling Molecular Weight and Isotopic Patterns

Mass spectrometry is an essential technique for determining the molecular weight of **5-Bromo-2-iodopyridin-3-ol** derivatives and confirming their elemental composition through isotopic pattern analysis.

The "Why" of Mass Spectrometry

The presence of bromine and iodine atoms in the molecule provides a distinct isotopic signature in the mass spectrum. Bromine has two major isotopes, ^{79}Br and ^{81}Br , in an approximate 1:1 ratio.^[6] This results in a characteristic M and M+2 peak pattern of nearly equal intensity for any fragment containing a bromine atom. Iodine is monoisotopic (^{127}I), but its presence contributes significantly to the molecular weight. The combination of these halogens allows for a high degree of confidence in the identification of the target compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, further confirming the elemental formula.

Protocol for Mass Spectrometry Analysis

2.2.1. Sample Preparation

- Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL for analysis.

2.2.2. Data Acquisition

- Ionization Technique: Electron Ionization (EI) is a common technique for generating fragment ions and providing structural information.^[7] Electrospray Ionization (ESI) is a softer ionization technique suitable for obtaining the molecular ion with minimal fragmentation.
- Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap analyzer can be used. HRMS is recommended for accurate mass measurements.
- Data Analysis:
 - Identify the molecular ion peak (M^+).
 - Analyze the isotopic pattern of the molecular ion and major fragments to confirm the presence of bromine.
 - Examine the fragmentation pattern to gain further structural insights. The loss of halogen atoms or other functional groups can be diagnostic.

Expected Mass Spectral Data

For a compound containing one bromine atom, the mass spectrum will exhibit a characteristic pair of peaks of nearly equal intensity separated by 2 m/z units for the molecular ion and any bromine-containing fragments.^{[6][8]}

Ion	Description	Expected m/z for C ₅ H ₃ BrINO
[M] ⁺	Molecular ion with ⁷⁹ Br	298.84
[M+2] ⁺	Molecular ion with ⁸¹ Br	300.84
[M-I] ⁺	Fragment with loss of iodine	171.94 (with ⁷⁹ Br) & 173.94 (with ⁸¹ Br)
[M-Br] ⁺	Fragment with loss of bromine	219.94

High-Performance Liquid Chromatography (HPLC): Assessing Purity and Quantitation

HPLC is the workhorse of the pharmaceutical industry for the separation, quantification, and purity assessment of drug substances and intermediates.^{[9][10]} For **5-Bromo-2-iodopyridin-3-ol** derivatives, a robust HPLC method is crucial for quality control.

Rationale for HPLC Analysis

A validated HPLC method can effectively separate the target compound from starting materials, by-products, and degradation products.^[11] Reversed-phase HPLC is typically the method of choice for these moderately polar compounds. The selection of the stationary phase (e.g., C18), mobile phase composition, and detector wavelength are critical for achieving optimal separation and sensitivity.

Protocol for HPLC Analysis

3.2.1. Instrumentation and Conditions

- **HPLC System:** A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.
- **Column:** A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.^[11]
- **Mobile Phase:** A gradient elution with acetonitrile and water, both containing a small amount of an acidifier like formic acid (0.1%) to ensure good peak shape for the pyridinol moiety.^[11]

[12]

- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection: UV detection at a wavelength where the analyte has maximum absorbance (determined by UV-Vis spectrophotometry). A PDA detector allows for the monitoring of a wide range of wavelengths.[11]
- Injection Volume: 10 µL.

3.2.2. Sample Preparation

- Prepare a stock solution of the sample in a suitable diluent (e.g., a mixture of acetonitrile and water) at a concentration of 1 mg/mL.[11]
- Prepare working standards and samples by diluting the stock solution to a concentration within the linear range of the method (e.g., 0.1 mg/mL).
- Filter all solutions through a 0.45 µm syringe filter before injection to protect the column.[11]

Method Validation

For use in a regulated environment, the HPLC method must be validated according to ICH guidelines to demonstrate its suitability for its intended purpose.[13][14] Key validation parameters include:

- Specificity: The ability to assess the analyte unequivocally in the presence of other components.
- Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
- Accuracy: The closeness of the test results to the true value.
- Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

- Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy.
- Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

X-ray Crystallography: The Definitive Solid-State Structure

For crystalline **5-Bromo-2-iodopyridin-3-ol** derivatives, single-crystal X-ray diffraction provides the absolute, three-dimensional atomic arrangement in the solid state.

The Power of X-ray Crystallography

While NMR provides the structure in solution, X-ray crystallography gives an unambiguous picture of the molecule's conformation and intermolecular interactions (such as hydrogen bonding) in the crystal lattice.^[15] This information is invaluable for understanding the solid-state properties of the compound, which can influence its stability, solubility, and bioavailability.

Protocol for X-ray Crystallography

4.2.1. Crystal Growth

- High-quality single crystals are a prerequisite for this technique.
- Slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system is a common method for crystal growth. Other techniques include slow cooling and vapor diffusion.

4.2.2. Data Collection and Structure Refinement

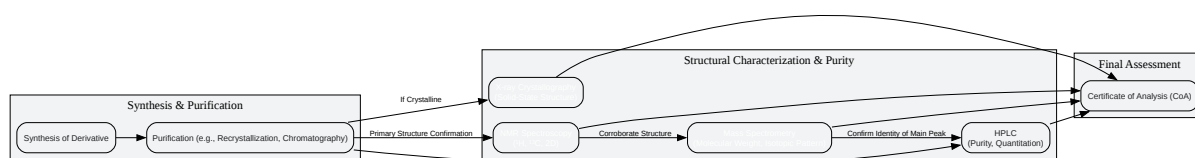
- A suitable single crystal is mounted on a goniometer.
- The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.^[15]
- The diffraction data is then processed to determine the unit cell dimensions and the electron density map of the crystal.

- The electron density map is used to build and refine a model of the molecular structure.

The final output is a detailed three-dimensional model of the molecule, including precise bond lengths, bond angles, and torsional angles.

Integrated Analytical Workflow

A comprehensive characterization of **5-Bromo-2-iodopyridin-3-ol** derivatives relies on the synergistic use of these analytical techniques. The following diagram illustrates a logical workflow:



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Caption: Integrated workflow for the characterization of **5-Bromo-2-iodopyridin-3-ol** derivatives.

Conclusion

The analytical methods described in this application note provide a robust framework for the comprehensive characterization of **5-Bromo-2-iodopyridin-3-ol** derivatives. The orthogonal nature of these techniques, from the detailed structural insights provided by NMR and X-ray crystallography to the molecular weight confirmation by mass spectrometry and the purity assessment by HPLC, ensures a high level of confidence in the identity and quality of these important pharmaceutical intermediates. Adherence to these detailed protocols will enable researchers and drug development professionals to generate reliable and reproducible data, which is essential for regulatory submissions and the advancement of new chemical entities.

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